(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine
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Overview
Description
(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C12H17ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzylamine and 1-methylpyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at around 0-25°C.
Catalysts and Reagents: Common reagents used in the synthesis include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(4-chlorophenyl)methanamine: Another chlorophenyl derivative with similar structural features.
4-Chlorobenzylamine: A simpler compound with a single chlorophenyl group.
Uniqueness
(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine is unique due to its combination of a pyrrolidine ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H17ClN2 |
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Molecular Weight |
224.73 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17ClN2/c1-15-7-10(6-14)12(8-15)9-2-4-11(13)5-3-9/h2-5,10,12H,6-8,14H2,1H3 |
InChI Key |
WZBGXWRNEQOOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C2=CC=C(C=C2)Cl)CN |
Origin of Product |
United States |
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